![molecular formula C20H15N3O B2922352 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 54559-57-8](/img/structure/B2922352.png)

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

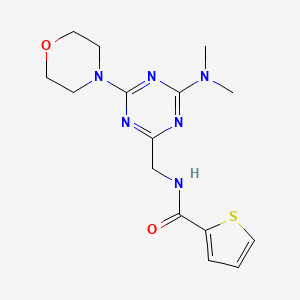

“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide” is a compound that was synthesized and characterized by 1H NMR, IR, elemental, and X-ray analysis . It is a heterocyclic compound, which is an important class of organic compounds .

Synthesis Analysis

The compound was synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1. The unit cell parameters are a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis

The compound was synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids . The reaction was catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

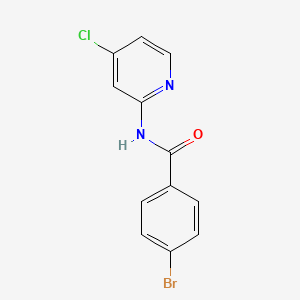

Research on derivatives of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide has shown promising antimicrobial properties. For instance, the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed compounds that exhibited more potent activity than reference drugs against pathogenic strains, with some showing significant inhibition against Gram-positive bacterial strains and Candida strains (Bikobo et al., 2017). This indicates a potential application in developing new antimicrobial agents based on structural modifications of benzodiazol-phenyl benzamide derivatives.

Anticancer Activity

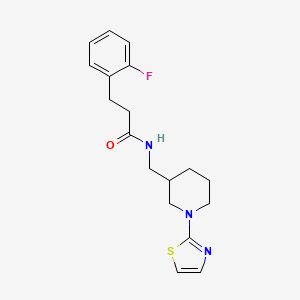

The anticancer potential of this compound derivatives has been explored in various studies. For example, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, surpassing the efficacy of the reference drug etoposide in some cases (Ravinaik et al., 2021). This highlights the compound's relevance in oncological research and its potential for developing novel anticancer therapeutics.

Photophysical Properties

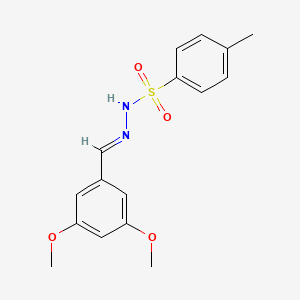

Another fascinating area of application is the investigation of the photophysical properties of benzodiazol-phenyl benzamide derivatives. Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, showcasing excellent photophysical properties including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE) (Zhang et al., 2017). These properties suggest their utility in materials science, particularly in the development of new fluorescent dyes and sensors.

Antifungal and Antiprotozoal Activities

Additionally, derivatives of this compound have been evaluated for antifungal and antiprotozoal activities. The synthesis and antifungal activity assessment of various substituted benzamides have indicated low to moderate activity against fungal strains, highlighting the potential for further optimization towards potent antifungal agents (Saeed et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds have shown promising activity againstStaphylococcus aureus .

Mode of Action

It’s worth noting that benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Biochemical Pathways

Benzimidazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile .

Result of Action

Similar compounds have shown promising activity against staphylococcus aureus, indicating potential antibacterial effects .

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h1-13H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYXDZRIIBIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)

![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)

![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)

![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)

![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)